2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
Reagents: 3-bromobenzoyl chloride, piperazine derivative
Conditions: Nucleophilic substitution reactions in the presence of a base (e.g., triethylamine)
Yield: Moderate to high yields depending on reaction conditions.
Step 3: Formation of Pyrimidine Ring
Reagents: Ethylamine, methylpyrimidine derivative
Conditions: Condensation reactions under acidic or basic conditions
Yield: Variable yields based on specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps
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Step 1: Synthesis of Piperazine Derivative
Reagents: 1,2-diamine derivatives, sulfonium salts
Conditions: Cyclization reactions under basic conditions (e.g., DBU)
Yield: High yields (81-91%) are reported for protected piperazines.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(4-(3,5-dimethylphenyl)piperazin-1-yl)-3-(4-methylpyrimidin-2-yl)urea: Investigated for its potential as an antipsychotic agent.
Uniqueness
2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-3-20-16-11-13(2)21-18(22-16)24-9-7-23(8-10-24)17(25)14-5-4-6-15(19)12-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDHTISSUGTIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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